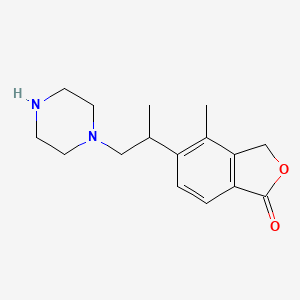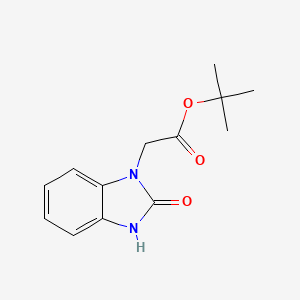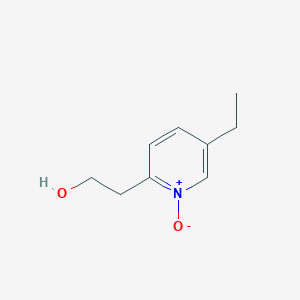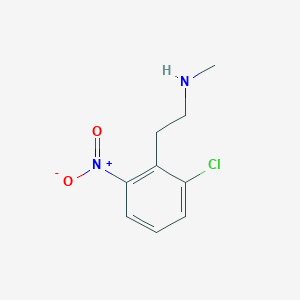
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenylethylamine to introduce the nitro group. This is followed by methylation to obtain the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Oxidation: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine.
Reduction: 2-(2-Chloro-6-nitroso-phenyl)-ethyl-methylamine.
Substitution: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: can be compared with other similar compounds such as:
2-(2-Chloro-6-nitro-phenyl)-ethylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-Bromo-6-nitro-phenyl)-ethyl-methylamine: The bromo group can influence the compound’s electronic properties and reactivity.
2-(2-Chloro-6-amino-phenyl)-ethyl-methylamine: The amino group can significantly alter the compound’s chemical behavior and biological effects.
These comparisons highlight the unique properties of This compound , making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-(2-chloro-6-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-6-5-7-8(10)3-2-4-9(7)12(13)14/h2-4,11H,5-6H2,1H3 |
Clave InChI |
ZKTLTAWXMCKDEX-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
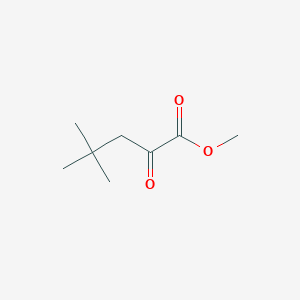
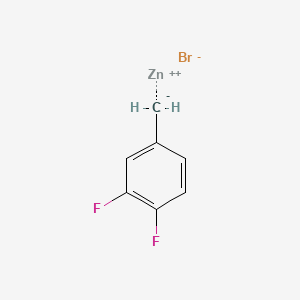
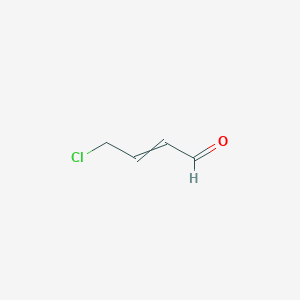
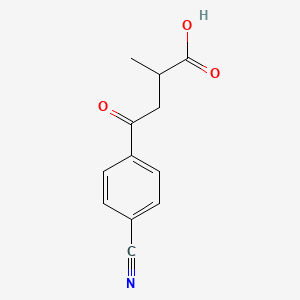
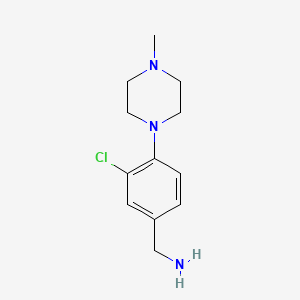
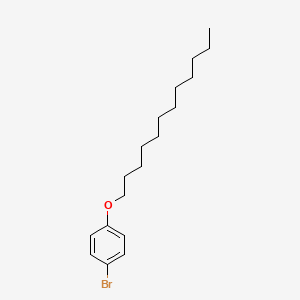
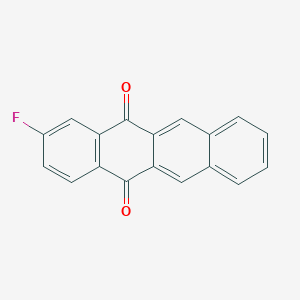
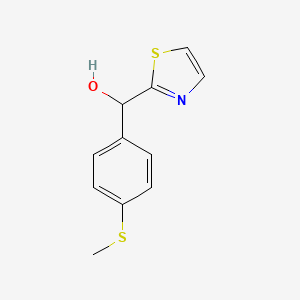
![1-Boc-4-[Hydroxy-(4-methylsulfamoylphenyl)methyl]piperidine](/img/structure/B8636272.png)
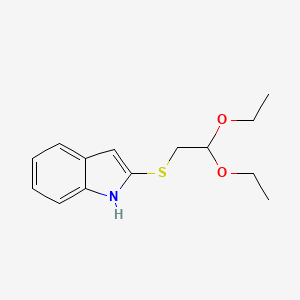
![1H-Purine, 6-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]thio]-](/img/structure/B8636296.png)
